5,6-Diphenyl-2,3-dihydropyrazine

Catalog No.
S795146
CAS No.
1489-06-1
M.F
C16H14N2
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Diphenyl-2,3-dihydropyrazine

CAS Number

1489-06-1

Product Name

5,6-Diphenyl-2,3-dihydropyrazine

IUPAC Name

5,6-diphenyl-2,3-dihydropyrazine

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C16H14N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

RKLPQDGVFVQQOT-UHFFFAOYSA-N

SMILES

C1CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Addition of Hydrogen Cyanide to 5,6-Diphenyl-2,3-dihydropyrazine

Specific Scientific Field: This research falls under the field of Organic Chemistry.

Summary of the Application: The study focuses on the reaction of 5,6-Diphenyl-2,3-dihydropyrazine with potassium cyanide and glacial acetic acid .

Results or Outcomes: The structure of the product of this reaction is established to be 2,3-dicyano-2,3-diphenyl-hexahydropyrazine .

Ru (II)-Catalyzed Multiple ortho-C–H Bond Activation in Diphenylpyrazine Derivatives

Specific Scientific Field: This research is in the field of Catalysis and Green Chemistry.

Summary of the Application: The study explores the use of a Ru (II)/carboxylate/PPh3 catalyst system for the preparation of highly conjugated pyrazine derivatives in water under microwave irradiation .

Methods of Application or Experimental Procedures: The specific experimental procedures involve the use of a Ru (II)/carboxylate/PPh3 catalyst system and microwave irradiation . Both nitrogen atoms efficiently dictated cleavage of the ortho-C–H bonds in both benzene rings of 2,3-diphenylpyrazine substrates through chelation assistance .

Results or Outcomes: In conformationally more flexible diphenyldihydropyrazine, the arylation of four ortho-C–H bonds was possible, while in the aromatic analog, the triarylation was the limit .

Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties

Specific Scientific Field: This research is in the field of Photophysics and Fluorescence Spectroscopy.

Summary of the Application: The study explores the use of dihydrophenazine-based dynamic fluorophores, including 5,6-Diphenyl-2,3-dihydropyrazine, for controlling photophysical properties . These fluorophores involve a photoinduced structural planarization process in the excited state, exhibiting large Stokes shifts and conformation-dependent multicolor emissions .

Methods of Application or Experimental Procedures: The specific experimental procedures involve the use of synthetic strategies for precise modifications on dihydrophenazine-based scaffolds . These modifications have successfully afforded a variety of precise molecular structures of varying sizes and compositions, which have delicately modulated their photophysical properties .

Results or Outcomes: The changes of molecular conformations in the excited state have created unique photophysical properties, such as a large Stokes shift, dual emission, and environment-dependent fluorescence . These properties have been used in various applications such as ratiometric fluorescent probes, stimulus-responsive materials, and white organic light-emitting diodes .

5,6-Diphenyl-2,3-dihydropyrazine is an organic compound with the molecular formula C₁₆H₁₄N₂. It features a dihydropyrazine ring structure substituted with two phenyl groups at the 5 and 6 positions. The compound is characterized by its unique electronic properties and potential applications in materials science and medicinal chemistry .

5,6-Diphenyl-2,3-dihydropyrazine itself does not possess a known biological function. As mentioned earlier, its primary significance lies in its use as a precursor for the synthesis of other molecules with potential applications.

No specific safety information regarding 5,6-Diphenyl-2,3-dihydropyrazine is available in scientific databases. As a general precaution, any unknown organic compound should be handled with care in a well-ventilated laboratory following standard laboratory safety protocols.

Future Research Directions

Further research on 5,6-Diphenyl-2,3-dihydropyrazine could explore:

  • Development of more efficient synthetic routes for its production.
  • Investigation of its reactivity with other starting materials to yield novel heterocyclic structures.
  • Computational modeling to predict its physical and chemical properties in more detail.

  • Condensation with Malononitrile: This reaction yields 2,6-diamino-3,5-dicyano-4-pyridine derivatives .
  • Addition of Hydrogen Cyanide: The compound reacts with potassium cyanide and glacial acetic acid to form various derivatives .
  • Reactions with Acetic Anhydride: It can also undergo transformations involving acetic anhydride to yield functionalized products .

These reactions illustrate the compound's versatility as a building block in organic synthesis.

Several synthesis methods have been developed for 5,6-diphenyl-2,3-dihydropyrazine:

  • Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors under acidic conditions.
  • Condensation Reactions: Utilizing various aldehydes or ketones in the presence of amines can lead to the formation of the dihydropyrazine structure.
  • Reduction Reactions: Reduction of corresponding pyrazines or related compounds can also yield 5,6-diphenyl-2,3-dihydropyrazine .

These methods highlight the compound's synthetic accessibility and versatility.

The applications of 5,6-diphenyl-2,3-dihydropyrazine span several domains:

  • Organic Electronics: Due to its electronic properties, it is explored for use in organic semiconductors and photovoltaic devices.
  • Pharmaceuticals: Its potential antitumor activity makes it a candidate for drug development.
  • Material Science: The compound's structural characteristics allow for incorporation into advanced materials with specific functionalities.

Several compounds share structural similarities with 5,6-diphenyl-2,3-dihydropyrazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,3-DiphenylpyrazineContains phenyl groups on the pyrazine ringExhibits different electronic properties
5-Methyl-2,3-dihydropyrazineMethyl substitution at position 5Potentially different biological activities
1,4-DiphenylbutaneAliphatic chain instead of a ringDifferent physical properties

These comparisons highlight the unique electronic and structural characteristics of 5,6-diphenyl-2,3-dihydropyrazine while illustrating how minor structural variations can lead to significant differences in properties and applications.

Pseudo Four-Component Reaction Strategies

A one-pot pseudo four-component reaction between 2-hydroxy-1,2-diarylethanone derivatives and ammonium acetate or amines under catalyst-free and solvent-free conditions has emerged as a green synthetic route. This method avoids traditional multi-step purification, achieving yields exceeding 80% for substituted pyrazine derivatives.

Key Reaction Features

SubstrateReagent SystemConditionsYield (%)
2-Hydroxy-1,2-diarylethanoneAmmonium acetate100°C, 6 hr85–92
2-Hydroxy-1,2-diarylethanoneAliphatic amines120°C, 8 hr75–88

The reaction mechanism involves sequential condensation and cyclization steps, where ammonium acetate acts as both a base and a nitrogen source. Solvent-free conditions minimize waste and energy consumption, aligning with sustainable chemistry principles.

Catalyst-Free and Solvent-Free Synthesis Approaches

The condensation of benzil (1,2-diphenylethanedione) with ethylenediamine in ethanol or methanol under reflux represents the most direct synthesis. Sodium acetate trihydrate is often added to neutralize HCl byproducts, enhancing cyclization efficiency.

Optimized Protocol

  • Reactants: Benzil (1 mmol), ethylenediamine (1 mmol), sodium acetate trihydrate (1 mmol)
  • Solvent: Anhydrous ethanol (10 mL)
  • Conditions: Reflux at 78°C for 2–12 hours
  • Workup: Filtration, washing with cold ethanol, and vacuum drying

Yields typically range from 65–85%, depending on reaction time and solvent purity. Substituted ethylenediamine derivatives (e.g., 1-alkyl-2-arylethanediamine) introduce steric and electronic modifications to the dihydropyrazine structure.

Multi-Component Reactions with Ammonium Acetate/Amines

Multi-component reactions (MCRs) using ammonium acetate or primary amines enable rapid access to functionalized derivatives. For example, the reaction of benzil with 1-alkyl-2-arylethanediamine dihydrochloride and sodium acetate trihydrate yields 2-alkyl-3-aryl-5,6-diphenyl-2,3-dihydropyrazines.

Reaction Pathway

  • Schiff Base Formation: Benzil reacts with the diamine to form an imine intermediate.
  • Cyclization: Intramolecular nucleophilic attack generates the dihydropyrazine ring.

This approach accommodates diverse substituents (alkyl, aryl) at the 2- and 3-positions, enabling systematic structure-activity relationship (SAR) studies.

Reaction with Malononitrile for Heterocyclic Derivatives

5,6-Diphenyl-2,3-dihydropyrazine reacts with malononitrile under basic conditions to form tricyclic compounds. A notable example is the synthesis of 2,6-diamino-3,5-dicyano-4,10-diphenyl-1,7-diazatricyclo[5.2.1.0⁴,¹⁰]deca-2,5-diene, which exhibits potential as a kinase inhibitor scaffold.

Mechanistic Insight

  • Nucleophilic Addition: Malononitrile attacks the dihydropyrazine ring, forming a tetrahedral intermediate.
  • Cyclization: Intramolecular elimination generates a bridged bicyclic structure.

This reaction expands the compound’s utility in medicinal chemistry, particularly for designing multi-target inhibitors.

Microwave-Assisted Catalytic Arylation Protocols

Microwave (MW) irradiation enhances reaction efficiency in C–H activation and coupling reactions. Ruthenium(II) catalysts, such as [RuCl₂(p-cymene)]₂, enable ortho-arylation of 5,6-diphenyl-2,3-dihydropyrazine in water under MW conditions.

Case Study: Ru-Catalyzed Arylation

SubstrateArylating AgentCatalyst SystemConditionsYield (%)
5,6-Diphenyl-2,3-dihydropyrazine4-Bromoacetophenone[RuCl₂(p-cymene)]₂/PPh₃/K₃PO₄MW, 140°C, 20 min85–90

The flexible dihydropyrazine ring facilitates multiple arylation events, achieving up to four substitutions in a single reaction. Palladium-catalyzed direct arylation under MW conditions has also been reported, though with lower yields (60–75%).

Ruthenium(II) catalysts have emerged as powerful tools for selective ortho-C–H bond functionalization in 5,6-diphenyl-2,3-dihydropyrazine. The reaction leverages the chelating ability of the pyrazine nitrogen atoms to direct the ruthenium center to proximal ortho-C–H sites. In aqueous media under microwave irradiation, the [(η⁶-p-cymene)RuCl₂] complex facilitates cleavage of these bonds, enabling subsequent coupling with aryl halides [1] [3]. Key to this process is the formation of a six-membered cycloruthenated intermediate, which stabilizes the transition state and ensures regioselectivity. Spectroscopic evidence, including mass spectrometry, confirms the presence of intermediates such as {(η⁶-p-cymene)Ru(κ²-CN-phenylpyridine)}⁺, underscoring the role of ligand-assisted coordination in activating inert C–H bonds [3].

The aqueous compatibility of this system is notable, as water enhances the solubility of polar intermediates and suppresses unwanted side reactions. Compared to palladium-based catalysts, ruthenium(II) systems exhibit superior tolerance for moisture and oxygen, making them practical for large-scale applications [1].

Multiple Arylation Reactions in Aqueous Media

The conformational flexibility of 5,6-diphenyl-2,3-dihydropyrazine permits sequential arylation at up to four ortho-C–H positions. Under optimized conditions, microwave-assisted reactions in water with [RuCl₂(p-cymene)]₂ and silver hexafluoroantimonate (AgSbF₆) afford tetra-arylated products in moderate yields [1]. This contrasts with the fully aromatic analog, 2,3-diphenylpyrazine, which undergoes only three ortho-arylations due to steric and electronic constraints imposed by its planar structure [1].

A comparative analysis of reaction outcomes is summarized below:

SubstrateMaximum Arylation SitesReaction MediumKey Catalyst
Dihydropyrazine4Water[RuCl₂(p-cymene)]₂/AgSbF₆
Aromatic Pyrazine3Water[RuCl₂(p-cymene)]₂/AgSbF₆

The table highlights the critical role of substrate flexibility in accessing higher-order arylation products. Kinetic studies suggest that the dihydropyrazine’s non-planar geometry reduces steric hindrance between adjacent aryl groups, enabling successive coupling events [1].

Methylation Using Dimethyl Sulfoxide as a C1 Source

Recent methodologies have employed dimethyl sulfoxide (DMSO) as a non-conventional methylating agent for 5,6-diphenyl-2,3-dihydropyrazine. In the presence of 1,2-dibromoethane, DMSO undergoes Pummerer-type fragmentation to generate electrophilic methyl(methylene)sulfonium ions, which react with the α-C–H bonds of the dihydropyrazine core [4]. This metal-free approach proceeds under mild conditions, yielding α-methylated derivatives without requiring transition-metal catalysts.

The reaction mechanism involves:

  • Coordination of DMSO to bromine, forming a bromine-DMSO complex.
  • Fragmentation to release a methylating sulfonium ion.
  • Nucleophilic attack by the dihydropyrazine’s α-carbon, followed by aromatization to stabilize the methylated product [4].

This strategy contrasts with traditional methylation methods that rely on hazardous reagents like methyl iodide, offering a safer and more sustainable alternative [5].

Conformational Effects on Reactivity (Dihydropyrazine vs. Aromatic Analogs)

The saturated 2,3-dihydropyrazine ring in 5,6-diphenyl-2,3-dihydropyrazine introduces significant conformational flexibility, which profoundly influences its reactivity. Nuclear magnetic resonance (NMR) studies reveal rapid ring puckering, enabling the compound to adopt multiple geometries that facilitate access to ortho-C–H bonds [1]. In contrast, the fully aromatic pyrazine analog exhibits a rigid, planar structure that limits steric accommodation of bulky aryl groups during successive coupling reactions [1].

For example, in Ru(II)-catalyzed arylation, the dihydropyrazine derivative achieves tetra-arylation, whereas the aromatic analog stops at tri-arylation due to increased van der Waals repulsions between adjacent substituents [1]. This dichotomy underscores the importance of molecular flexibility in designing multi-step catalytic transformations.

Dehydrogenation and Aromatization Pathways

Dehydrogenation of 5,6-diphenyl-2,3-dihydropyrazine provides a route to aromatic pyrazine derivatives, which are valuable in materials science and pharmaceuticals. Oxidative aromatization using dichlorodicyanoquinone (DDQ) or manganese dioxide (MnO₂) converts the dihydropyrazine to its fully conjugated counterpart, enhancing electronic delocalization [4]. This step often follows methylation or arylation reactions to stabilize the final product.

Notably, aromatization can occur in situ during methylation with DMSO, where the loss of hydrogen sulfide (H₂S) drives the reaction toward the aromatic state [4]. Such tandem processes simplify synthetic workflows by combining functionalization and dehydrogenation into a single operation.

Dihydropyrazine-Based Conductive Polymers

The development of dihydropyrazine-based conductive polymers represents a significant advancement in materials science, particularly for applications requiring stable electrical conductivity under aqueous conditions. Research has demonstrated that pyrazine-linked conjugated microporous polymers can achieve substantial proton conductivity values of 1.05 × 10⁻³ S cm⁻¹ at 80°C under 100% relative humidity conditions [1]. This performance level positions these materials as competitive alternatives to conventional proton-exchange membrane fuel cell components.

The synthesis of these conductive polymers employs a one-pot in situ oxidation strategy that constructs pyrazine-linked conjugated microporous polymers at gram scale. The process involves the reaction of hexahydroxy triphenylene and benzenetetramine tetrahydrochloride in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone [1]. This synthetic approach yields polymers with extended π-conjugated structures and exceptional chemical stability under harsh conditions.

Direct arylation polymerization has emerged as a preferred method for synthesizing dihydropyrazine-based polymers due to its ability to eliminate toxic byproducts typically associated with conventional polymerization techniques [2]. The nitrogen sites on the pyrazine functional groups serve as binding sites for anchoring proton carriers such as H₃PO₄, which explains the enhanced proton conductivity observed in these materials.

PropertyValueTest Conditions
Electrical Conductivity1.05 × 10⁻³ S cm⁻¹Pyrazine-linked conjugated microporous polymer
Proton Conductivity1.05 × 10⁻³ S cm⁻¹80°C, 100% relative humidity
Chemical StabilityExceptionalHarsh chemical conditions
Synthesis ScaleGram scaleOne-pot in situ oxidation

Temperature-Responsive Materials for Flexible Sensors

Dihydropyrazine-based polymers demonstrate remarkable temperature-responsive behavior, making them ideal candidates for flexible sensor applications. These materials exhibit moderate electrical conductivity ranging from approximately 10⁻⁴ to 10⁻¹ S cm⁻¹ without requiring external dopants [2]. The self-doping capability of these polymers represents a significant advantage over conventional conducting polymers that typically require chemical doping to achieve conductivity.

Temperature sensors based on dihydropyrazine polymers demonstrate exceptional sensitivity with temperature coefficient of resistance values reaching -1.5% °C⁻¹ in the operating range of 20-60°C [2]. This high sensitivity enables precise temperature detection across a wide operational range. The polymers maintain their responsive behavior when processed on flexible polyethylene terephthalate substrates using ethylene glycol as a processing solvent.

The water and alcohol processability of these materials facilitates environmentally friendly manufacturing processes. Research has shown that carboxylate potassium salt side chains can be incorporated into the polymer structure to enhance solubility in green solvents such as water and alcohol [2]. Post-deposition treatment can subsequently convert these carboxylate salt groups into carboxylic acid functionalities, resulting in highly solvent-resistant final products.

ParameterValueConditions
Temperature Coefficient of ResistanceUp to -1.5% °C⁻¹20-60°C operating range
Electrical Conductivity Range10⁻⁴ to 10⁻¹ S cm⁻¹Self-doped, no external dopants
Processing SolventsWater, alcoholGreen solvent compatibility
Substrate CompatibilityFlexible PETBlade coating application

Post-Polymerization Functionalization Strategies

Post-polymerization functionalization of dihydropyrazine-based polymers offers versatile approaches for tailoring material properties while maintaining the integrity of the polymer backbone. These strategies enable the introduction of functional groups that would otherwise interfere with polymerization reactions or cause degradation during synthesis [3]. The functionalization efficiency typically reaches 95-99% conversion while preserving the molecular weight distribution of the original polymer.

Nucleophilic aromatic substitution reactions represent one of the most effective post-polymerization functionalization strategies for dihydropyrazine-containing polymers. Electron-deficient pyrazine rings containing halide leaving groups readily undergo substitution reactions under mild conditions [3]. Fluorinated pyrazine derivatives show particular reactivity due to the strong electron-withdrawing effect of fluorine substituents.

The versatility of post-polymerization functionalization extends to cycloaddition reactions, oxidation-reduction processes, and halogenation followed by cross-coupling reactions. These methodologies allow for the systematic variation of polymer properties while maintaining consistent molecular weights, enabling structure-property relationship studies [3]. The approach proves particularly valuable for creating libraries of functionally diverse polymers from a single parent polymer.

Functionalization MethodEfficiencyMolecular Weight Impact
Nucleophilic Aromatic Substitution95-99%Unchanged
Cycloaddition ReactionsHighMinimal increase
Oxidation-ReductionVariableDepends on reaction
Halogenation/Cross-couplingModerate to HighSlight increase

Aqueous Zinc Battery Electrolyte Additives

Dihydropyrazine derivatives have demonstrated significant potential as electrolyte additives in aqueous zinc-ion batteries, addressing critical issues including dendrite formation, hydrogen evolution reactions, and corrosion. Research has shown that pyrazine-based additives can function effectively at parts-per-million concentrations while maintaining the aqueous nature of the electrolyte [4].

The application of microbially synthesized 2,5-dimethyl-3,6-bis(4-aminobenzyl)pyrazine as an electrolyte additive has shown remarkable results in stabilizing high-voltage cathodes. The compound's high-lying highest occupied molecular orbital energy enables sacrificial in situ oxidative decomposition, forming an organic passivation layer on cathode surfaces [5]. This mechanism restricts excessive electrolyte decomposition and creates a tailored cathode-electrolyte interface that enhances cyclic stability.

Performance evaluations of zinc-ion batteries incorporating dihydropyrazine-based electrolyte additives demonstrate exceptional operational stability. Zinc-bromine redox flow batteries achieve over 800 hours of operation at 40 mA cm⁻² with 20 mAh cm⁻² capacity while maintaining an average coulombic efficiency of 98% [4]. Full-cell evaluations using zinc-vanadium oxide chemistry sustain 250 cycles at 0.2 A g⁻¹ without capacity loss.

Battery ConfigurationPerformance MetricValue
Zn||Br₂ Redox FlowOperating Duration>800 hours
Zn||Br₂ Redox FlowCoulombic Efficiency98% average
Zn||Zn₀.₂₅V₂O₅·nH₂OCycle Life250 cycles, no capacity loss
Additive ConcentrationEffective RangeParts-per-million scale

Solvent-Resistant Coatings via Carboxylate Salt Side Chains

The incorporation of carboxylate salt side chains into dihydropyrazine-based polymer structures enables the development of highly solvent-resistant coatings with exceptional durability. These materials demonstrate superior performance in corrosive environments, withstanding neutral salt spray testing for periods exceeding 1,440 hours (60+ days) without significant degradation [6].

The mechanism of solvent resistance involves the formation of ionic crosslinks between carboxylate groups and metal ions, creating a robust network structure that resists solvent penetration. The carboxylate potassium salt functionalities initially provide water solubility for processing, but subsequent treatment converts these groups to carboxylic acid functionalities that enhance solvent resistance [7].

Thermal stability analysis reveals that these coating materials maintain structural integrity at temperatures exceeding 500°C, with less than 5% weight loss observed in thermogravimetric analysis under nitrogen atmosphere [8]. This thermal stability, combined with chemical resistance, makes these materials suitable for demanding industrial applications including chemical processing equipment and marine environments.

The coating formulations demonstrate excellent adhesion to various substrates and provide barrier properties against acids, alkalis, and organic solvents. The flexibility of these coatings allows for application on substrates subject to mechanical stress while maintaining protective integrity [9].

PropertyPerformanceTest Conditions
Salt Spray Resistance>1,440 hoursNeutral salt spray test
Thermal Stability>500°C5% weight loss threshold
Solvent ResistanceExcellentAcids, alkalis, organic solvents
Substrate AdhesionSuperiorVarious substrate materials

XLogP3

2.5

Other CAS

1489-06-1

Wikipedia

5,6-diphenyl-2,3-dihydropyrazine

Dates

Last modified: 08-15-2023

Explore Compound Types